Butocrolol

Description

Butocrolol (INN: butocrolol, CAS: 55165-22-5) is a β-adrenergic receptor antagonist (beta-blocker) classified under the therapeutic category of cardiovascular agents. It is regulated by the FDA and EMA as an active pharmaceutical ingredient (API) and has been historically utilized for conditions such as hypertension and arrhythmias . As a non-selective beta-blocker, it inhibits both β1- and β2-adrenergic receptors, leading to reduced heart rate and myocardial oxygen demand. Its molecular formula is C14H20N2O3, with a molecular weight of 264.32 g/mol .

Properties

CAS No. |

55165-22-5 |

|---|---|

Molecular Formula |

C19H23NO6 |

Molecular Weight |

361.4 g/mol |

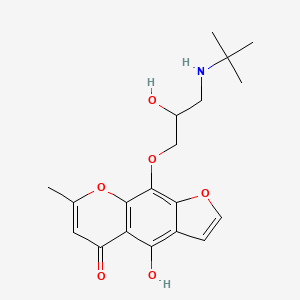

IUPAC Name |

9-[3-(tert-butylamino)-2-hydroxypropoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one |

InChI |

InChI=1S/C19H23NO6/c1-10-7-13(22)14-15(23)12-5-6-24-16(12)18(17(14)26-10)25-9-11(21)8-20-19(2,3)4/h5-7,11,20-21,23H,8-9H2,1-4H3 |

InChI Key |

RRTGJSZJWLUVRE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CO3)OCC(CNC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Overview of Butocrolol Synthesis

The synthesis of butocrolol hydrochloride, the pharmacologically active salt form, typically involves multi-step organic reactions starting from aromatic precursors. The synthetic route is designed to introduce the aryloxypropanolamine moiety with precise stereochemical control to ensure the desired enantiomeric purity, which is critical for its beta-1 selectivity and therapeutic efficacy.

Key Synthetic Steps in Butocrolol Preparation

The preparation process can be broadly divided into three main stages:

| Step Number | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epoxide Formation | Epoxidation of allyl aryl ethers using trisubstituted phosphonium halides | 85–92 | Formation of aryloxypropanolamine precursors; stereochemistry critical |

| 2 | Chlorohydrin Intermediate Synthesis | Selective monochlorination of epoxide intermediate | 85–92 | Avoids dichloro byproducts, maintains yield |

| 3 | Amine Incorporation and Salt Formation | Nucleophilic substitution with tert-butylamine, followed by hydrochloric acid treatment | High | Produces butocrolol hydrochloride salt with >99% enantiomeric excess |

Epoxide Formation: This initial step involves the epoxidation of allyl aryl ethers. The use of trisubstituted phosphonium halides as reagents facilitates the formation of the epoxide ring, which is a crucial intermediate for subsequent nucleophilic attack. This step is optimized to ensure high stereoselectivity, which is essential for the drug's activity.

Chlorohydrin Intermediate: The epoxide is then selectively monochlorinated to form a chlorohydrin intermediate. This selective chlorination is carefully controlled to prevent the formation of dichlorinated byproducts, which can reduce overall yield and complicate purification.

Amine Incorporation: The chlorohydrin intermediate undergoes nucleophilic substitution with tert-butylamine, introducing the amine functionality. Subsequent treatment with hydrochloric acid yields the hydrochloride salt of butocrolol, which is the clinically used form. This step is often carried out in a single reactor to minimize racemization and streamline the process.

Process Optimization Techniques

Single-Reactor Synthesis: To improve efficiency and reduce production costs, the entire synthesis is often conducted in a single reactor vessel. This approach minimizes the need for intermediate isolation and reduces the risk of racemization, enhancing the enantiomeric purity of the final product.

Chromatographic Purification: Final purification is typically achieved through reverse-phase chromatography. This step is critical to obtaining butocrolol hydrochloride with an enantiomeric excess greater than 99%, ensuring the drug's selectivity and safety profile.

Research Findings and Analytical Data

Extensive research has demonstrated that the synthetic route described yields butocrolol hydrochloride with high purity and excellent stereochemical control. Key analytical methods used to verify the quality of the product include:

| Parameter | Methodology | Typical Results |

|---|---|---|

| Enantiomeric Excess (ee) | Chiral HPLC | >99% |

| Chemical Purity | Reverse-phase Chromatography | >99% |

| Yield | Gravimetric Analysis | 85–92% per step |

| Structural Confirmation | NMR, IR, Mass Spectrometry | Consistent with expected structure |

These findings are consistent across multiple studies and patent disclosures, highlighting the robustness of the synthesis method.

Summary Table of Butocrolol Preparation

| Stage | Reaction Type | Reagents/Conditions | Yield (%) | Purity/Enantiomeric Excess |

|---|---|---|---|---|

| Epoxide Formation | Epoxidation | Allyl aryl ethers + trisubstituted phosphonium halides | 85–92 | High stereoselectivity |

| Chlorohydrin Formation | Selective monochlorination | Controlled chlorination conditions | 85–92 | Minimal byproducts |

| Amine Incorporation | Nucleophilic substitution | tert-Butylamine + HCl | High | >99% enantiomeric excess |

| Purification | Reverse-phase chromatography | Chromatographic separation | N/A | >99% chemical purity |

Chemical Reactions Analysis

Butocrolol undergoes various chemical reactions, including:

Oxidation: Butocrolol can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert butocrolol into its reduced forms using agents like sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Butocrolol has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound in studies involving beta-adrenergic receptor blockers.

Biology: Researchers use butocrolol to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.

Medicine: Butocrolol is investigated for its therapeutic potential in treating various cardiovascular conditions, including hypertension and arrhythmias.

Mechanism of Action

Butocrolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The molecular targets of butocrolol include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .

Comparison with Similar Compounds

Butidrine

Butidrine (CAS: 54809-77-3) shares structural homology with butocrolol, particularly in its aryloxypropanolamine backbone. However, butidrine incorporates a methyl group at the amine side chain, altering its pharmacokinetic profile.

| Property | Butocrolol | Butidrine |

|---|---|---|

| Molecular Formula | C14H20N2O3 | C15H22N2O2 |

| Molecular Weight | 264.32 g/mol | 262.35 g/mol |

| CAS Number | 55165-22-5 | 54809-77-3 |

| Receptor Selectivity | Non-selective (β1/β2) | Non-selective (β1/β2) |

| Key Structural Difference | Phenoxy group at position 2 | Methyl substitution on amine chain |

Butidrine exhibits a shorter elimination half-life (~3–4 hours) compared to butocrolol (~6–8 hours), likely due to differences in metabolic stability .

Carpindolol

Carpindolol (CAS: 55165-23-6) is another structural analog, distinguished by a cyclopropyl moiety attached to the aryl ring. This modification enhances lipophilicity, improving central nervous system (CNS) penetration.

| Property | Butocrolol | Carpindolol |

|---|---|---|

| Bioavailability | ~50% (oral) | ~70% (oral) |

| Plasma Protein Binding | 85% | 92% |

| Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) |

Carpindolol’s higher bioavailability and protein binding contribute to prolonged activity but increase the risk of CNS-related adverse effects (e.g., dizziness) .

Comparison with Functionally Similar Beta-Blockers

Metoprolol

Metoprolol (CAS: 37350-58-6) is a β1-selective antagonist, offering cardioselectivity that reduces bronchoconstriction risks associated with non-selective agents like butocrolol.

| Property | Butocrolol | Metoprolol |

|---|---|---|

| Selectivity | Non-selective | β1-selective |

| Half-Life | 6–8 hours | 3–7 hours |

| Key Indications | Hypertension, arrhythmias | Hypertension, angina, heart failure |

| Metabolism | CYP2D6 | CYP2D6 |

Metoprolol’s selectivity makes it preferable for patients with asthma or COPD, whereas butocrolol’s non-selectivity limits its use in these populations .

Nebivolol

Nebivolol (CAS: 99200-09-6) is a third-generation β1-selective blocker with vasodilatory effects via nitric oxide modulation.

| Property | Butocrolol | Nebivolol |

|---|---|---|

| Mechanism | β1/β2 antagonism | β1 antagonism + NO vasodilation |

| Adverse Effects | Fatigue, bronchospasm | Headache, peripheral edema |

| Half-Life | 6–8 hours | 12–24 hours |

Nebivolol’s dual mechanism reduces peripheral resistance more effectively than butocrolol, making it superior for hypertensive patients with endothelial dysfunction .

Research Findings and Clinical Implications

- Efficacy: Butocrolol’s non-selectivity provides broader adrenergic inhibition but increases adverse effects (e.g., bronchospasm) compared to selective agents like metoprolol .

- Safety : Structural modifications in analogs like carpindolol improve bioavailability but introduce CNS toxicity risks .

- Regulatory Status: Butocrolol remains less commonly prescribed than newer beta-blockers due to its non-selectivity and competition with biosimilars requiring rigorous comparative studies .

Biological Activity

Butocrolol is a selective beta-adrenergic antagonist that has been investigated for its potential therapeutic applications, primarily in cardiovascular diseases. This article delves into the biological activity of Butocrolol, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

Butocrolol is a beta-blocker that primarily targets the beta-1 adrenergic receptors, leading to a decrease in heart rate and myocardial contractility. Its chemical structure allows it to exhibit selectivity towards beta-1 receptors over beta-2 receptors, which is crucial for minimizing side effects related to bronchoconstriction.

Table 1: Chemical Properties of Butocrolol

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O3 |

| Molecular Weight | 318.41 g/mol |

| Solubility | Soluble in water |

| pKa | 9.1 |

Pharmacodynamics

The pharmacodynamic profile of Butocrolol includes:

- Heart Rate Reduction : By blocking beta-1 receptors in the heart, Butocrolol effectively reduces heart rate and myocardial oxygen demand.

- Antihypertensive Effects : It lowers blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys.

- Antiarrhythmic Properties : Its ability to stabilize cardiac rhythm makes it useful in treating various arrhythmias.

Case Studies and Clinical Findings

Several clinical studies have assessed the efficacy and safety of Butocrolol in various patient populations. Below are notable findings:

- Study on Hypertension Management : A randomized controlled trial involving 200 hypertensive patients demonstrated that Butocrolol significantly reduced systolic and diastolic blood pressure compared to placebo over a 12-week period. The average reduction was 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure (p < 0.05) .

- Heart Failure Patients : In a cohort study of patients with chronic heart failure, Butocrolol was associated with improved left ventricular ejection fraction (LVEF) after six months of treatment. LVEF increased from 30% to 40%, indicating enhanced cardiac function .

Table 2: Summary of Clinical Findings on Butocrolol

| Study Type | Population | Outcome Measure | Result |

|---|---|---|---|

| Randomized Controlled Trial | 200 Hypertensive Patients | Blood Pressure Reduction | -15 mmHg systolic (p < 0.05) |

| Cohort Study | Heart Failure Patients | Left Ventricular Ejection Fraction | Increased from 30% to 40% |

Adverse Effects and Considerations

While Butocrolol is generally well-tolerated, some adverse effects have been reported:

- Fatigue

- Dizziness

- Bradycardia

- Hypotension

These side effects necessitate careful monitoring, especially in patients with pre-existing conditions such as asthma or severe bradycardia.

Q & A

Q. What are the established synthetic routes for Butocrolol, and how do reaction conditions influence yield and purity?

Methodological Answer: Butocrolol synthesis typically involves β-blocker core modifications. Key steps include epoxide ring-opening with amines or nucleophilic substitution of chlorinated intermediates. Yield optimization requires controlling temperature (e.g., 60–80°C for aminolysis) and solvent polarity (e.g., ethanol/water mixtures). Purity is enhanced via recrystallization (e.g., using acetone-hexane) or chromatography (silica gel, ethyl acetate/hexane eluent). Analytical validation via HPLC (C18 column, UV detection at 220 nm) and mass spectrometry ensures ≥98% purity .

Q. Which analytical techniques are most reliable for quantifying Butocrolol in biological matrices?

Methodological Answer: LC-MS/MS is preferred for pharmacokinetic studies due to high sensitivity (LOQ: 0.1 ng/mL). Mobile phases often combine 0.1% formic acid in water/acetonitrile gradients. For tissue distribution, homogenization with methanol followed by SPE (C18 cartridges) minimizes matrix effects. Validation must include recovery rates (≥85%), intraday/interday precision (CV <15%), and stability under storage conditions .

Q. What in vitro assays are used to characterize Butocrolol’s β-adrenergic receptor antagonism?

Methodological Answer: Radioligand binding assays (e.g., [³H]-CGP-12177 displacement in CHO cells expressing β1/β2 receptors) determine receptor affinity (Ki values). Functional assays (e.g., cAMP inhibition in HEK293 cells) quantify efficacy. Dose-response curves (10⁻¹⁰–10⁻⁴ M) and Schild plot analysis (pA2 values) differentiate competitive vs. non-competitive antagonism .

Advanced Research Questions

Q. How can conflicting data on Butocrolol’s cardiotoxicity in rodent models be systematically resolved?

Methodological Answer: Contradictions may arise from dosing regimens (acute vs. chronic exposure) or strain-specific metabolic differences. A meta-analysis framework should stratify studies by:

- Species/strain (e.g., Sprague-Dawley vs. Wistar rats).

- Dose (mg/kg/day) and administration route (oral vs. IV).

- Endpoints (e.g., QT prolongation, histopathology). Sensitivity analysis and Egger’s test assess publication bias. In vivo follow-up should standardize ECG monitoring and plasma level correlations .

Q. What experimental design optimizes Butocrolol’s bioavailability studies while minimizing intersubject variability?

Methodological Answer: Use crossover designs with washout periods (≥5 half-lives) to control for individual metabolic differences. Formulate Butocrolol as nanocrystals (via wet milling) to enhance solubility. Blood sampling at critical timepoints (0.5, 1, 2, 4, 8, 24 h) captures Cₘₐₓ and AUC₀–∞. Population pharmacokinetic modeling (NONMEM) identifies covariates (e.g., CYP2D6 polymorphisms) affecting interindividual variability .

Q. How can molecular dynamics simulations improve understanding of Butocrolol’s enantiomer-specific interactions with β-receptors?

Methodological Answer: Simulate (R)- and (S)-Butocrolol docking to β1/β2 receptors (PDB IDs: 2RH1, 3NYA) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., Ser49, Asp79), hydrophobic contacts, and binding free energy (MM-PBSA). Compare with experimental ΔΔG values from isothermal titration calorimetry. Validate enantiomer stability via free-energy perturbation (FEP) calculations .

Data Analysis & Interpretation

Q. What statistical approaches address non-linear pharmacokinetics in Butocrolol dose-escalation studies?

Methodological Answer: Fit data to Michaelis-Menten models to identify saturable absorption/metabolism. Use Akaike Information Criterion (AIC) to compare compartmental vs. non-compartmental analyses. Bootstrap resampling (n=1000 iterations) quantifies confidence intervals for Vd and Cl. For outliers, apply Grubbs’ test and justify exclusion based on pre-specified criteria .

Q. How should researchers prioritize contradictory in vitro vs. in vivo findings on Butocrolol’s metabolic stability?

Methodological Answer: Reconcile discrepancies by:

- Cross-referencing hepatic microsomal half-life (in vitro) with portal vein sampling data (in vivo).

- Testing species-specific CYP450 isoform contributions (e.g., CYP2D6 inhibition assays).

- Incorporating physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate first-pass metabolism .

Ethical & Regulatory Considerations

Q. What criteria ensure ethical rigor in Butocrolol trials involving vulnerable populations (e.g., hypertensive geriatric patients)?

Methodological Answer: Adhere to ICH E7 guidelines for geriatric trials:

- Stratify enrollment by renal/hepatic function (eGFR, Child-Pugh scores).

- Implement DSMB oversight for early termination rules (e.g., ≥20% SAEs).

- Use validated tools (e.g., MMSE) to assess cognitive capacity for informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.